molecular formula C18H23N5O4 B2964821 Methyl 2-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate CAS No. 896073-51-1

Methyl 2-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate

Cat. No. B2964821
CAS RN: 896073-51-1
M. Wt: 373.413
InChI Key: NQICBLPIRGHXSM-UHFFFAOYSA-N
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Description

Methyl 2-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate is a chemical compound with potential applications in scientific research. It is a purine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

N-heterocyclic Carbenes in Chemical Synthesis

N-heterocyclic carbenes (NHCs), including imidazole derivatives, are known for their role as catalysts in transesterification and acylation reactions. These compounds facilitate the formation of esters from alcohols and esters at low catalyst loadings and room temperature, highlighting their efficiency and versatility in organic synthesis (Grasa et al., 2002).

Synthesis of Imidazole Derivatives

Research on the preparation and properties of imidazole derivatives, such as the reaction of cyclohexanedione and cycloheptadione with various ketones, demonstrates the synthetic flexibility of these compounds. Such studies are foundational for the development of new materials and molecules with potential applications in pharmaceuticals and materials science (Samsonov & Volodarskii, 1980).

Methylglyoxal and Biological Systems

Methylglyoxal, a compound structurally related to the query molecule, is a significant biological molecule formed in organisms. It participates in the formation of advanced glycation end-products, which are associated with various diseases, including diabetes and neurodegenerative disorders. Understanding its formation, role, and detoxification in biological systems can contribute to therapeutic strategies (Nemet et al., 2006).

Catalysts for Organic Reactions

Imidazole and its derivatives serve as catalysts in various chemical reactions, including the efficient transesterification/acylation reactions. These compounds highlight the importance of NHCs in enhancing reaction efficiencies and selectivities, which is crucial for developing sustainable chemical processes (Grasa et al., 2003).

properties

IUPAC Name

methyl 2-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-11-9-21-14-15(19-17(21)23(11)12-7-5-4-6-8-12)20(2)18(26)22(16(14)25)10-13(24)27-3/h9,12H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQICBLPIRGHXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate

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